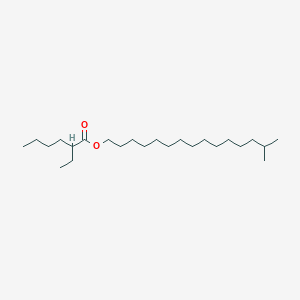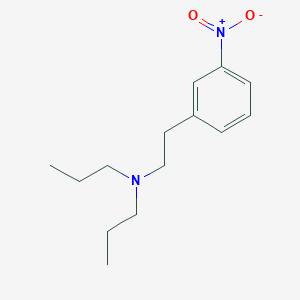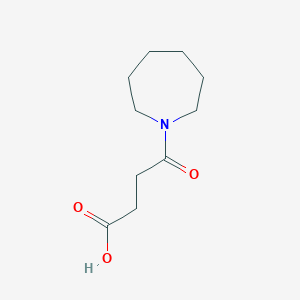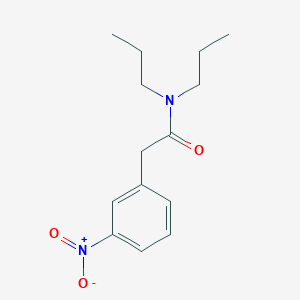![molecular formula C12H22N2O6 B135214 N-[(2R,3R,4S,5R)-5-acetamido-2,4-dihydroxy-6-oxohexan-3-yl]-3-hydroxybutanamide CAS No. 134864-89-4](/img/structure/B135214.png)
N-[(2R,3R,4S,5R)-5-acetamido-2,4-dihydroxy-6-oxohexan-3-yl]-3-hydroxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2R,3R,4S,5R)-5-acetamido-2,4-dihydroxy-6-oxohexan-3-yl]-3-hydroxybutanamide is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity, making it a valuable compound in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2R,3R,4S,5R)-5-acetamido-2,4-dihydroxy-6-oxohexan-3-yl]-3-hydroxybutanamide typically involves several steps, starting with the preparation of the core structure followed by functionalization. One common method involves the use of aromatic C-nitroso compounds, which are synthesized through the reduction of nitro precursors or the oxidation of amino precursors . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves continuous flow reactors and automated systems to maintain consistent reaction conditions. This method not only increases the yield but also reduces the production time and cost.
Chemical Reactions Analysis
Types of Reactions: N-[(2R,3R,4S,5R)-5-acetamido-2,4-dihydroxy-6-oxohexan-3-yl]-3-hydroxybutanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s unique structure, which allows for multiple reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures and pH levels to ensure optimal reactivity and product formation .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the substituents introduced.
Scientific Research Applications
N-[(2R,3R,4S,5R)-5-acetamido-2,4-dihydroxy-6-oxohexan-3-yl]-3-hydroxybutanamide has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds, which have significant biological activities . In biology, this compound is studied for its potential as a bioactive molecule with antimicrobial, antitumor, and anti-inflammatory properties . In medicine, it is explored for its potential therapeutic applications, including its use as a drug candidate for various diseases . In industry, this compound is utilized in the production of dyes, pigments, and other chemical products .
Mechanism of Action
The mechanism of action of N-[(2R,3R,4S,5R)-5-acetamido-2,4-dihydroxy-6-oxohexan-3-yl]-3-hydroxybutanamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis . The molecular targets of this compound include enzymes, receptors, and other proteins that play crucial roles in these pathways. By binding to these targets, this compound can alter their activity and, consequently, the biological processes they regulate.
Comparison with Similar Compounds
N-[(2R,3R,4S,5R)-5-acetamido-2,4-dihydroxy-6-oxohexan-3-yl]-3-hydroxybutanamide is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include other aromatic C-nitroso compounds and heterocyclic compounds that share some structural features with this compound . this compound stands out due to its stability and versatility in various chemical reactions. This uniqueness makes it a valuable compound in both research and industrial applications.
List of Similar Compounds:- Aromatic C-nitroso compounds
- Heterocyclic compounds
- Nitrogen-containing heterocycles
Properties
CAS No. |
134864-89-4 |
|---|---|
Molecular Formula |
C12H22N2O6 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
N-[(2R,3R,4S,5R)-5-acetamido-2,4-dihydroxy-6-oxohexan-3-yl]-3-hydroxybutanamide |
InChI |
InChI=1S/C12H22N2O6/c1-6(16)4-10(19)14-11(7(2)17)12(20)9(5-15)13-8(3)18/h5-7,9,11-12,16-17,20H,4H2,1-3H3,(H,13,18)(H,14,19)/t6?,7-,9+,11-,12-/m1/s1 |
InChI Key |
QJUCJEUZUFMCME-QVHQHDJQSA-N |
SMILES |
CC(CC(=O)NC(C(C)O)C(C(C=O)NC(=O)C)O)O |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]([C@H](C=O)NC(=O)C)O)NC(=O)CC(C)O)O |
Canonical SMILES |
CC(CC(=O)NC(C(C)O)C(C(C=O)NC(=O)C)O)O |
Synonyms |
2(N)-acetyl-4-N-(3-hydroxybutanoyl)-2,4,6-trideoxy-D-glucose 2-N-acetyl-4-N-(3-hydroxybutanoyl)-2,4,6-trideoxyglucose 2-NHBTG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,8-Dimethylbenz[a]anthracene](/img/structure/B135134.png)











